molecular formula C3H3F5 B1596561 1,1,1,2,3-Pentafluoropropane CAS No. 431-31-2

1,1,1,2,3-Pentafluoropropane

Cat. No.: B1596561
CAS No.: 431-31-2
M. Wt: 134.05 g/mol
InChI Key: ZDCWZRQSHBQRGN-UHFFFAOYSA-N
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Description

1,1,1,2,3-Pentafluoropropane (CAS: 431-31-2; molecular formula: C₃H₃F₅) is a hydrofluorocarbon (HFC) primarily used as a refrigerant, blowing agent, and chemical intermediate . It has a density of 1.267 g/cm³ and a boiling point of 11.8°C at standard pressure . Industrially, it is synthesized via catalytic dehydrofluorination of 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) or hydrogenation of 1,1,1,2,3-pentafluoropropylene (HFO-1225ye) using palladium or rhodium catalysts .

Preparation Methods

Fluorination Using Hydrogen Fluoride and Antimony Catalysts

A common and efficient method for preparing 1,1,1,2,3-pentafluoropropane involves reacting chlorofluorinated propane derivatives with anhydrous hydrogen fluoride in the presence of antimony pentahalide catalysts such as antimony pentachloride (SbCl5) or antimony pentafluoride (SbF5). These catalysts facilitate the replacement of chlorine atoms by fluorine atoms.

Reaction Conditions:

  • Temperature: Typically between 50°C and 150°C, with some processes optimized around 80–140°C.
  • Pressure: Operating pressures range from about 1500 to 5000 kPa (15 to 50 bar), with preferred ranges between 1500 and 2500 kPa or 10 to 40 bar.
  • Reaction Time: Heating periods can last several hours (e.g., 2–4 hours) to ensure complete fluorination.
  • Equipment: Reactors are constructed from corrosion-resistant materials such as Inconel or Monel to withstand the corrosive HF environment.

Process Highlights:

  • The reaction mixture contains the chlorofluorinated starting material, HF, and the catalyst.
  • The fluorination proceeds in the liquid phase.
  • Post-reaction, the mixture is subjected to distillation and extraction to separate the product from unreacted materials, catalyst residues, and HF.
  • Unreacted HF and organics are recovered and recycled to improve process efficiency.
  • Under-fluorinated intermediates can be recycled for further fluorination.

Stepwise Fluorination via Intermediate Compounds

Some processes employ a two-step fluorination approach to improve selectivity and yield:

This staged approach addresses challenges such as azeotrope formation between HF, starting materials, and products, which complicate separation and purification.

Process Flow and Separation Techniques

After fluorination, the reaction mixture contains the desired product, unreacted starting materials, catalyst, and HF. Efficient separation is critical:

  • Distillation: Used to separate this compound from HF and other volatile components.
  • Extraction: Organic solvents may be used to extract the product from the HF phase.
  • Recycling: HF and under-fluorinated intermediates are recycled to the reactor to maximize yield and reduce waste.

Comparative Data Table of Preparation Parameters

Parameter Typical Range / Condition Notes
Starting Materials 1,1,1,3,3-pentachloropropane, 1233zd Chlorinated or partially fluorinated propane derivatives
Catalyst Antimony pentachloride (SbCl5), SbF5 Facilitates fluorination
Temperature 50°C – 150°C (optimal 80°C – 140°C) Liquid-phase reaction
Pressure 1500 – 5000 kPa (15 – 50 bar) Preferred 1500 – 2500 kPa
Reaction Time 2 – 4 hours Sufficient for complete fluorination
Reactor Material Inconel, Monel Corrosion resistant for HF environment
Product Recovery Distillation, extraction Removes HF, catalyst, and by-products
Yield High yields reported with optimized conditions Recycling improves overall yield

Research Findings and Industrial Implications

  • Early methods using direct fluorination of 2-bromochloropropane with HF and Sb(V) catalysts yielded low product amounts (~14%) and poor selectivity.
  • Improved processes use liquid-phase catalytic fluorination of chlorofluorinated precursors, achieving higher yields and better selectivity.
  • The use of antimony pentahalide catalysts is crucial for efficient halogen exchange.
  • Continuous fluorination processes with recycling of under-fluorinated materials enhance commercial viability.
  • Temperature and pressure optimization are essential to minimize side reactions and catalyst degradation.
  • Separation challenges due to azeotrope formation have been addressed by staged fluorination and use of organic salts or extraction solvents.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,3-Pentafluoropropane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

  • Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The major products of oxidation reactions include carboxylic acids and ketones.

  • Reduction: Reduction reactions yield alcohols and amines as major products.

  • Substitution: Substitution reactions result in the formation of halogenated or aminated derivatives of this compound.

Scientific Research Applications

Chemical Properties and Production

1,1,1,2,3-Pentafluoropropane (CAS No. 431-31-2) is characterized by its colorless gas form at room temperature and is produced through fluorination processes. Its production involves the conversion of precursor compounds such as 1,1,1-trifluoro-3-chloro-2-propene (1233zd) to produce HFC-245eb. The compound has a boiling point of approximately -15.6 °C and a high global warming potential (GWP) of 950 times that of carbon dioxide over a 100-year period .

Foam Blowing Agent

One of the primary applications of this compound is as a blowing agent in closed-cell spray foam insulation. It serves as an effective alternative to ozone-depleting substances like CFCs and HCFCs. Its use in foam insulation provides excellent thermal resistance and energy efficiency in buildings .

Refrigeration Systems

HFC-245eb is also utilized as a refrigerant in various cooling systems. Its non-ozone-depleting properties make it an attractive option for replacing older refrigerants that contribute to environmental harm. The compound's low toxicity and effective thermodynamic properties enhance its suitability for these applications .

Toxicology Studies

Research has been conducted to evaluate the toxicokinetics of inhaled HFC-245eb in humans. A study involving healthy volunteers exposed to varying concentrations of the compound demonstrated that it has low toxicity levels even at high exposure rates (up to 50,000 ppm), indicating its relative safety for occupational exposure .

Environmental Impact

While HFC-245eb does not contribute to ozone depletion, it does have a significant global warming potential. Its atmospheric lifetime is estimated at 7.2 years before degradation into carbon dioxide and hydrogen fluoride occurs . Therefore, while it is safer than many alternatives regarding ozone depletion, its greenhouse gas effects necessitate careful management during use and disposal.

Case Study 1: Foam Insulation Performance

A study assessing the performance of closed-cell spray foam insulation using HFC-245eb showed significant improvements in thermal resistance compared to traditional blowing agents like HCFC-141b. The findings indicated that the use of HFC-245eb not only meets regulatory standards but also enhances energy efficiency in building applications .

Case Study 2: Safety Assessments in Industrial Use

In industrial settings where HFC-245eb is used as a refrigerant or blowing agent, comprehensive safety assessments have been conducted. These assessments have confirmed that the compound poses minimal health risks under standard exposure conditions. Monitoring programs have been implemented to ensure compliance with occupational safety guidelines .

Mechanism of Action

The mechanism by which 1,1,1,2,3-Pentafluoropropane exerts its effects depends on its specific application. In refrigeration, it acts as a refrigerant by absorbing heat during the evaporation process and releasing it during condensation. The molecular targets and pathways involved in its biological applications include interactions with enzymes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Isomers

1,1,1,3,3-Pentafluoropropane (HFC-245fa)

HFC-245fa (CAS: 460-73-1) shares the molecular formula C₃H₃F₅ but differs in fluorine substitution at the 3-position. Unlike 1,1,1,2,3-pentafluoropropane, HFC-245fa exhibits lower reactivity under aluminum chlorofluoride (ACF) catalysis. Activation of its CHF₂ groups requires triethylsilane (Et₃SiH) as a hydrogen donor, whereas this compound undergoes spontaneous dehydrofluorination at 70°C to yield HFO-1234yf without additives . This structural difference highlights the impact of fluorine positioning on bond activation and reaction pathways.

1,1,1,2,2-Pentafluoropropane (HFC-245cb)

Under ACF catalysis, this compound converts to HFC-245cb and HFO-1234yf in a 2:1 ratio . The preferential formation of HFC-245cb underscores thermodynamic stability differences among isomers.

Other Related Compounds

  • HFO-1234yf : Produced via dehydrofluorination of this compound, this hydrofluoroolefin has reduced environmental impact due to its short atmospheric lifetime .

Comparative Data Table

Compound Name CAS Number Molecular Formula Boiling Point (°C) Key Reactivity/Applications References
This compound 431-31-2 C₃H₃F₅ 11.8 Dehydrofluorination to HFO-1234yf; refrigerant
1,1,1,3,3-Pentafluoropropane 460-73-1 C₃H₃F₅ Not reported Requires Et₃SiH for C–F activation
1,1,1,2,2-Pentafluoropropane Not reported C₃H₃F₅ Not reported Isomerization product of HFC-245eb
HFO-1234yf Not reported C₃HF₄ -29.4* Low-GWP refrigerant

*Boiling point from external data for context.

Biological Activity

1,1,1,2,3-Pentafluoropropane (HFC-245fa) is a fluorinated hydrocarbon that has garnered attention for its potential applications in various fields including refrigeration and as a blowing agent. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the current knowledge on the biological activity of this compound, focusing on toxicokinetics, potential health effects, and environmental considerations.

Toxicokinetics

A study conducted on the inhalation exposure of HFC-245fa involved five healthy volunteers exposed to varying concentrations (0, 100, or 300 ppm) for two hours. The study aimed to determine the toxicokinetics of the compound by analyzing blood, urine, and exhaled air samples up to 22 hours post-exposure. Key findings include:

  • Rapid uptake and a steady state in blood were achieved shortly after exposure.
  • Minimal amounts of unchanged HFC-245fa were excreted in breath (0.7% of inhaled) and urine (0.001%).
  • No significant metabolism was observed as metabolites such as trifluoroacetic acid (TFAA) were not detected above background levels .

Health Effects

The health effects associated with HFC-245fa exposure are still under investigation. However, symptom ratings during the study indicated no significant adverse effects related to the compound. Biochemical markers analyzed included liver enzymes and inflammatory markers, which showed no notable changes post-exposure .

Environmental Impact

The environmental implications of this compound are also critical. The compound is classified as having low bioaccumulation potential (LogKOW = 2.0383) and low mobility in soil (KOC = 306.7) . This suggests that while it may persist in the environment, its potential for accumulation in biological systems is limited.

Case Study: Inhalation Toxicity

A detailed investigation into the inhalation toxicity of HFC-245fa demonstrated that it did not produce significant respiratory irritation or adverse health effects in animal models . This is consistent with findings from human exposure studies where no major symptoms were reported.

Research on Reactivity

Research comparing the reactivity of this compound with its isomer 1,1,1,3,3-pentafluoropropane revealed differences in chemical behavior under catalytic conditions. Specifically, the activation pathways differed significantly between the two compounds when subjected to nanoscopic aluminum fluoride catalysts at elevated temperatures . This research highlights the importance of structural variations in determining chemical reactivity and potential biological interactions.

Summary Table of Biological Activity Findings

Parameter Findings
Exposure Concentrations 0, 100 ppm, 300 ppm
Uptake Rate Rapid uptake; steady state within minutes
Excretion Breath: 0.7%; Urine: 0.001%
Metabolism Minimal; no significant metabolites detected
Health Effects No significant symptoms reported
Bioaccumulation Potential Low (LogKOW = 2.0383)
Soil Mobility Low (KOC = 306.7)

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1,1,1,2,3-pentafluoropropane (HFC-245eb), and how are they experimentally determined?

The compound’s critical properties include a density of 1.267 g/cm³, boiling point of 11.8°C at 760 mmHg, and molecular formula C₃H₃F₅ . Experimental determination involves:

  • Gas chromatography-mass spectrometry (GC-MS) for purity analysis.
  • Differential scanning calorimetry (DSC) to measure phase transitions.
  • Vapor pressure curves derived using static or dynamic methods under controlled temperatures.
    Challenges include handling its low boiling point and ensuring inert conditions to prevent decomposition. Reference datasets from NIST provide validated thermodynamic parameters (e.g., enthalpy of formation) .

Q. What synthetic routes are commonly employed for laboratory-scale preparation of HFC-245eb?

Two primary methods are documented:

  • Catalytic fluorination of chlorinated precursors (e.g., 1,1,1,2,3-pentachloropropane) using HF and fluorination catalysts like Cr₂O₃ at elevated temperatures .
  • Gas-phase dehydrofluorination of higher fluorinated propanes (e.g., HFC-236ea) over chromium-based catalysts, requiring precise control of temperature (200–300°C) and pressure .
    Key challenges include minimizing byproducts like 2,3,3,3-tetrafluoropropene (HFO-1234yf) and optimizing catalyst lifetime .

Q. How is HFC-245eb characterized spectroscopically, and what analytical challenges arise?

  • ¹⁹F NMR : Identifies fluorine environments, with chemical shifts typically between -70 to -150 ppm for CF₃ and CHF₂ groups.
  • IR spectroscopy : Detects C-F stretching vibrations (1000–1300 cm⁻¹) and C-H bends (~1450 cm⁻¹).
    Challenges include overlapping peaks in complex mixtures and low volatility complicating gas-phase analysis. High-resolution MS (e.g., TOF-MS) is recommended for isotopic pattern verification .

Q. What methodologies assess the environmental impact of HFC-245eb, particularly its ozone depletion potential (ODP) and global warming potential (GWP)?

  • Atmospheric lifetime : Measured via UV photolysis experiments in reaction chambers to track F⁻ radical release .
  • Radiative efficiency : Calculated using IR absorption cross-sections from NIST databases .
  • Regulatory compliance : The U.S. EPA exempts HFC-245eb from VOC regulations due to its low reactivity (62 FR 44900), but its GWP (~1,300) necessitates lifecycle analysis in emission scenarios .

Advanced Research Questions

Q. What reaction pathways dominate the catalytic hydrodefluorination (HDF) of HFC-245eb, and how do catalyst choices influence selectivity?

Using aluminum chlorofluoride (ACF) catalysts with Et₃SiH as a hydrogen donor, HDF proceeds via:

  • Stepwise defluorination : Preferential removal of CHF₂ groups over CF₃ due to bond dissociation energies (BDEs: ~485 kJ/mol for C-F vs. ~410 kJ/mol for C-H) .
  • Isomerization : Competing pathways generate isomers like 1,1,1,3,3-pentafluoropropane (HFC-245fa), requiring GC-MS or in-situ FTIR to track intermediates .
    Cr/Ni-doped ACF enhances selectivity to trifluoropropenes (e.g., HFO-1243zf) by stabilizing carbocation intermediates .

Q. How can computational models predict thermodynamic stability and reaction kinetics for HFC-245eb under varying conditions?

  • DFT calculations : Optimize geometries and calculate activation barriers (e.g., for C-F bond cleavage) using B3LYP/6-311+G(d,p) basis sets .
  • Transition state theory : Models rate constants for hydrodefluorination, validated against experimental Arrhenius plots (e.g., Eₐ ≈ 60–80 kJ/mol) .
  • Molecular dynamics : Simulates diffusion limitations in porous catalysts, critical for scaling batch reactions to flow systems .

Q. What experimental strategies mitigate byproduct formation during selective synthesis of HFC-245eb?

  • Co-feed additives : Introducing Cl₂ suppresses coke formation on Cr₂O₃ catalysts, improving yield from 75% to >90% .
  • Pressure swing distillation : Separates azeotropic mixtures (e.g., HFC-245eb/HFO-1234yf) using temperature-modulated column setups .
  • In-situ spectroscopy : Raman or NMR monitors reactive intermediates to adjust residence time dynamically .

Q. How are trace-level degradation products of HFC-245eb analyzed in environmental matrices?

  • Headspace SPME-GC/MS : Detects ppb-level fluorocarbons in air/water samples, with DB-624 columns for optimal separation .
  • 19F NMR with cryoprobes : Enhances sensitivity for polar metabolites like 2,2,3,3,3-pentafluoropropionic acid .
  • Isotopic labeling : ¹³C-tagged HFC-245eb tracks biodegradation pathways in soil microcosms, revealing CF₃→CO₂ conversion rates .

Properties

IUPAC Name

1,1,1,2,3-pentafluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3F5/c4-1-2(5)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWZRQSHBQRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70883382
Record name 1,1,1,2,3-Pentafluoropropane
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Molecular Weight

134.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

431-31-2
Record name 1,1,1,2,3-Pentafluoropropane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,1,2,3-pentafluoro-
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Record name Propane, 1,1,1,2,3-pentafluoro-
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Record name 1,1,1,2,3-Pentafluoropropane
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Record name 1,1,1,2,3-pentafluoropropane
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Synthesis routes and methods I

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
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Synthesis routes and methods II

Procedure details

In one embodiment, 1,1,1,2,3-pentafluoropropane is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2-propene. In another embodiment, 1,1,1,2,3-pentafluoropropene is prepared by hydrogenation of 1,1,1,2,3-pentafluoro-2,3,3-trichloropropane (CFC-215bb). In some embodiments, hydrogen fluoride is produced as a by-product via the unintended dehydrofluorination of 1,1,1,2,3-pentafluoropropane over a hydrogenation catalyst, to produce 1,1,1,2-tetrafluoropropene and hydrogen fluoride. Under the hydrogenation conditions, 1,1,1,2-tetrafluoropropene is hydrogenated to 1,1,1,2-tetrafluoropropane. In some embodiments, hydrogen fluoride is produced as a by-product via the over hydrogenation of 1,1,1,2,3-pentafluoropropane which produces 1,1,1,2-tetrafluoropropane.
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Synthesis routes and methods III

Procedure details

Use is made of a vessel with a volume of 1 litre comprising 1000 g of a water and KOH mixture in which the KOH is present at 75% by weight. HFC-245eb is introduced continuously into the mixture, maintained at 160° C., for 2 hours with a flow rate of 138 g/h and a conversion of HFC-245eb of 83% is obtained for a selectivity for HFO-1234yf of 100%. The pressure is 1 bar.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,1,2,3-Pentafluoropropane
1,1,1,2,3-Pentafluoropropane
1,1,1,2,3-Pentafluoropropane
1,1,1,2,3-Pentafluoropropane
1,1,1,2,3-Pentafluoropropane
1,1,1,2,3-Pentafluoropropane

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